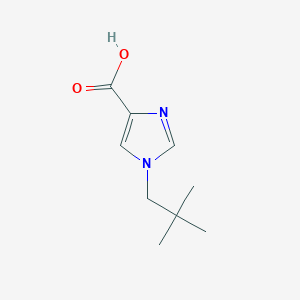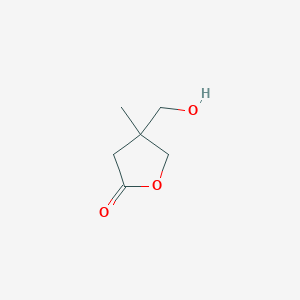
4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone
Descripción general
Descripción
4-(Hydroxymethyl)-4-methyldihydro-2(3H)-furanone, commonly known as HDMF, is a natural compound that is found in various fruits and vegetables. It has gained considerable attention in the scientific community due to its potential applications in the food and pharmaceutical industries. HDMF has been shown to possess several beneficial properties, including antioxidant, antimicrobial, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Food Flavoring and Aroma Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives are crucial aroma chemicals, considered key flavor compounds in many fruits. Their attractive sensory properties make them highly appreciated by the food industry. These compounds are synthesized in fruits through enzymatic steps and are also products of the Maillard reaction. Advances in understanding the biosynthetic pathway leading to HDMF and its derivatives highlight their importance in developing biotechnological processes for flavor compound production (Schwab, 2013).
Biotechnological Production
The identification and characterization of enzymes involved in the biosynthesis of furanones, such as HDMF, in yeast opens avenues for the biotechnological improvement of flavors in food products like soy sauce. An enzyme encoded by YNL134C in Saccharomyces cerevisiae has been found to catalyze the formation of HDMF from Maillard reaction products, suggesting potential for enhancing flavor production in fermentation processes (Uehara et al., 2017).
Antimicrobial and Biofilm Inhibition
Research on the synthesis of 4-(hydroxymethyl)-2(5H)-furanone has led to its application in studying the inhibition of bacterial biofilm formation, particularly against Pseudomonas aeruginosa. This compound acts as a weak inhibitor of bacterial biofilm, suggesting its potential use in controlling biofilm-associated infections and in the design of anti-biofilm agents (Chen Wei-min, 2010).
Propiedades
IUPAC Name |
4-(hydroxymethyl)-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(3-7)2-5(8)9-4-6/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNYUCNIBVLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-4-methyloxolan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



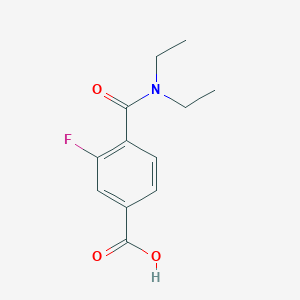
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)
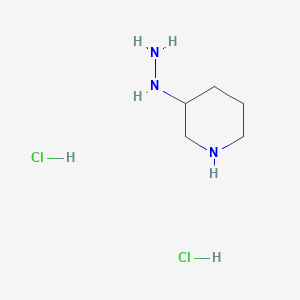
![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)
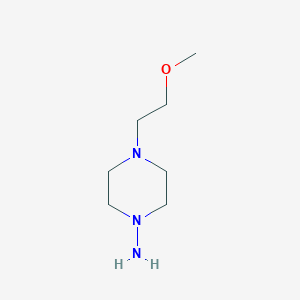
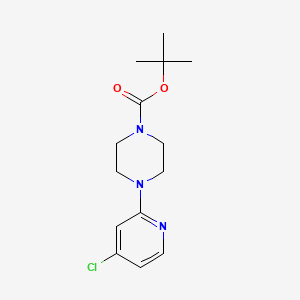
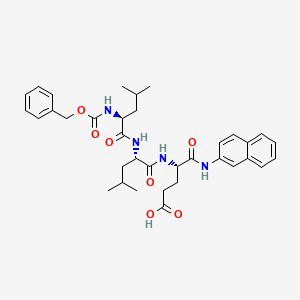
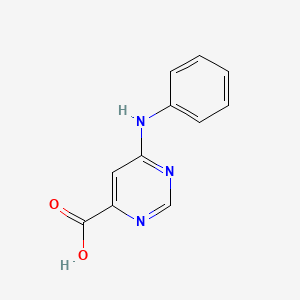
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
amine](/img/structure/B1473589.png)
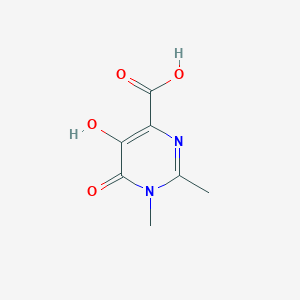
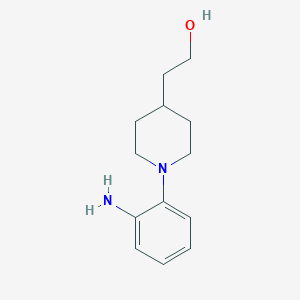
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
